1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-13-7-5-12(6-8-13)16-15-14(10-24-17(15)21)20(18(22)19-16)9-11-3-4-11/h5-8,11,16H,2-4,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDLHTVFHFOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl and ethoxyphenyl groups. The reactions often require controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial-scale production of this compound may involve optimizing the reaction conditions established in laboratory settings. This can include scaling up the quantities of reactants, using continuous flow reactors to improve efficiency, and implementing purification processes like crystallization or chromatography to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions typical for organic compounds of its class:
Oxidation: : This can convert certain functional groups within the molecule to their oxidized forms.
Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the compound.
Substitution: : The ethoxyphenyl and cyclopropylmethyl groups can be replaced or modified under suitable reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Various alkyl halides, acid chlorides.
Major Products
The products formed from these reactions depend on the specific conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, potentially altering the compound's biological activity.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Studies: : Due to its structural properties, it can be used in studies investigating enzyme interactions and biochemical pathways.
Medicine
Pharmaceutical Development: : The compound's unique structure might be useful in the design of new drugs targeting specific biological pathways or diseases.
Industry
Material Science: : Its potential reactivity could be exploited in developing new materials or coatings with desirable properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione likely involves interactions with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound may modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with derivatives reported in the literature, particularly pyrimidinediones and fused heterocycles. Below is a detailed comparison based on substituents, synthesis, and properties:
Key Observations:
Core Structural Variations: The target compound’s furopyrimidinedione core differs from the chromeno-pyrimidinedione in M13/M14, which incorporates a coumarin-derived chromene ring. This difference may alter π-stacking interactions or binding affinity in biological systems . Compound 4l features a dihydropyridone core, lacking the fused furan ring, which reduces rigidity compared to the target compound.
The 4-ethoxyphenyl substituent in the target compound could improve lipid solubility relative to the ethoxycarbonyl group in 4l .
Synthesis :
- M13/M14 utilize a one-pot, catalyst-driven approach with silica-supported acid , enabling efficient cyclocondensation . The target compound’s synthesis likely requires specialized conditions due to its cyclopropane and furan moieties.
Thermal Stability :
- M14’s higher melting point (170–180°C vs. M13’s 162–170°C) suggests enhanced crystallinity from the fluorophenyl group’s electronegativity and planar geometry .
Research Findings and Functional Implications
While biological data for the target compound are absent in the provided evidence, insights can be extrapolated:
- Antimicrobial Potential: Analog M14 (fluorophenyl derivative) demonstrated moderate antimicrobial activity, attributed to halogen-mediated membrane disruption . The target compound’s 4-ethoxyphenyl group may offer similar advantages via hydrophobic interactions.
- Metabolic Stability : The cyclopropylmethyl group could resist oxidative metabolism compared to M13’s furfuryl group, which is prone to ring-opening .
Biological Activity
1-(Cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Composition
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.362 g/mol
- Physical Properties :
- Flash Point : 326.7 ± 31.5 °C
- Boiling Point : 616.6 ± 55 °C at 760 mmHg
The compound features a cyclopropylmethyl group and a furo[3,4-d]pyrimidine ring system, which contribute to its pharmacological properties.
1-(Cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exhibits various mechanisms of action that are crucial for its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cancer cell proliferation and survival.
- Receptor Interaction : It interacts with various receptors, potentially modulating neurotransmitter systems and influencing pain pathways.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological activities:
- Anticancer Activity : Studies have suggested that it can inhibit tumor growth by targeting key enzymes related to cancer cell metabolism and proliferation.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Inhibition of protein kinases |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro by blocking specific signaling pathways involved in cell growth. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Research on Receptor Interaction :
- Another research effort focused on the interaction of this compound with opioid receptors. It was found to bind selectively to certain receptor subtypes, suggesting potential applications in pain management therapies.
-
Anti-inflammatory Study :
- A recent study explored the anti-inflammatory potential of the compound in animal models of arthritis. The results showed a significant decrease in joint swelling and inflammatory cytokines after treatment with the compound compared to control groups.
Q & A
Basic: How can experimental design be optimized for the efficient synthesis of this compound?
Methodological Answer:
To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Use response surface methodology (RSM) to map interactions between variables like cyclopropane ring stability and ethoxy group reactivity .
- Integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize reaction pathways computationally before lab validation .
- Apply high-throughput screening for rapid condition optimization, leveraging parallel reactors to test variables systematically .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the furopyrimidine core and substituent positions. For example, the cyclopropylmethyl group’s distinct splitting patterns and the ethoxyphenyl aromatic protons can resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy.
- HPLC-PDA/MS : Monitor purity and detect byproducts, especially hydrolyzed intermediates from the labile dione moiety.
Advanced: How can contradictory biological activity data be analyzed in preclinical studies?
Methodological Answer:
- Meta-Analysis Framework : Aggregate datasets from independent studies and apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Mechanistic Profiling : Use kinetic binding assays (e.g., surface plasmon resonance) to differentiate target engagement efficacy vs. off-target effects.
- Data Curation : Cross-reference with structural analogs (e.g., furopyrimidine derivatives) to identify trends in substituent-driven activity .
Advanced: What computational strategies predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map potential energy surfaces to identify intermediates and byproducts .
- Solvent Effect Modeling : Combine COSMO-RS with molecular dynamics to simulate solvent interactions, critical for stabilizing the dione moiety during synthesis .
- Machine Learning : Train models on furopyrimidine reaction databases to predict regioselectivity in functionalization reactions.
Basic: What are the best practices for handling the compound’s hygroscopicity or thermal instability?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests under varied humidity/temperature conditions using DoE to identify degradation pathways .
- Formulation Strategies : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Inert Atmosphere Techniques : Perform reactions/sampling in gloveboxes or under nitrogen to prevent hydrolysis of the dione ring .
Advanced: How can the mechanistic role of the cyclopropylmethyl group in modulating target binding be investigated?
Methodological Answer:
- Comparative Molecular Dynamics (MD) : Simulate binding interactions of the compound vs. non-cyclopropyl analogs with the target protein (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify entropy/enthalpy contributions from the cyclopropane’s ring strain to binding affinity.
- Synthetic Probes : Prepare photoaffinity-labeled derivatives for cross-linking studies to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
